N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Oxadiazole SAR

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (886928-77-4) offers a structurally differentiated chemotype for kinase inhibitor, CNS multi-target, and agricultural fungicide programs. The meta-sulfonyl group provides a dual H-bond acceptor motif critical for hinge-binding interactions (validated by GSK-3β co-crystal structures of related oxadiazole-carboxamides) and modulates torsional profiles, conferring selectivity advantages over para-substituted isomer 886910-82-3 and unsubstituted analogs. It occupies the active chemotype space of potent AChE (Ki 23–52 nM) and hCA I/II (Ki 9–121 nM) dual inhibitors. Procurement from a single assay-verified batch ensures consistent binding and physicochemical behavior for your lead-optimization workflows.

Molecular Formula C14H11N3O5S
Molecular Weight 333.32
CAS No. 886928-77-4
Cat. No. B2491838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
CAS886928-77-4
Molecular FormulaC14H11N3O5S
Molecular Weight333.32
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
InChIInChI=1S/C14H11N3O5S/c1-23(19,20)10-5-2-4-9(8-10)13-16-17-14(22-13)15-12(18)11-6-3-7-21-11/h2-8H,1H3,(H,15,17,18)
InChIKeyPJSIIMFUTWDIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 886928-77-4): Procurement-Relevant Structural & Pharmacophoric Profile


N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 886928-77-4, molecular formula C14H11N3O5S, molecular weight 333.32 g/mol) is a heterocyclic small molecule comprising a central 1,3,4-oxadiazole ring linked at position 2 to a furan-2-carboxamide moiety and at position 5 to a 3-methanesulfonylphenyl substituent [1]. It belongs to the furan-linked 1,3,4-oxadiazole carboxamide class, which is the subject of a patent disclosing agricultural fungicide applications [2]. The 3-methanesulfonyl group differentiates this compound from its 4-substituted positional isomer (CAS 886910-82-3) and from unsubstituted phenyl analogs such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 865287-35-0), introducing distinct electronic and steric properties [1].

Why N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide Cannot Be Assumed Interchangeable with In-Class Oxadiazole Analogs


Within the 1,3,4-oxadiazole-2-carboxamide chemotype, small positional or electronic variations at the 5-aryl substituent produce substantial differences in target binding and selectivity. The 3-methanesulfonylphenyl group in CAS 886928-77-4 introduces a strong electron-withdrawing sulfonyl moiety at the meta position, which is absent in the unsubstituted phenyl analog CAS 865287-35-0 [1]. This sulfonyl group serves as a hydrogen bond acceptor and alters the torsional profile between the oxadiazole and phenyl rings, potentially shifting the conformational preference relative to the para-substituted isomer CAS 886910-82-3 [1]. Class-level evidence from N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazol motif demonstrates that substituent identity and position on the phenyl ring modulate both acetylcholinesterase (AChE) and carbonic anhydrase (hCA I/II) inhibitory potency across ranges of 23–52 nM, 19–60 nM, and 9–121 nM, respectively [2]. Generic substitution without empirical verification therefore carries risk of altered potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for CAS 886928-77-4: Comparator-Based Analysis for Scientific Procurement


Meta-Sulfonyl Substitution vs. Para-Isomer: Positional Effect on Pharmacophoric Geometry

The target compound bears the methanesulfonyl group at the 3-position (meta) of the phenyl ring, whereas its closest positional isomer CAS 886910-82-3 bears the same group at the 4-position (para). The meta substitution induces a different dihedral angle between the oxadiazole and phenyl rings compared to the para isomer, altering the spatial orientation of the sulfonyl oxygen atoms [1]. In oxadiazole-based kinase inhibitor SAR, meta-substituted phenyl-oxadiazoles have been shown to adopt binding poses distinct from para-substituted congeners, directly affecting hinge-region hydrogen bonding patterns in GSK-3β [2]. No direct head-to-head biochemical comparison between these two specific isomers has been published, but the structural divergence is quantifiable via computed torsion profiles and electrostatic potential surfaces.

Medicinal Chemistry Structure-Activity Relationship Oxadiazole SAR

Methanesulfonyl vs. Unsubstituted Phenyl: Class-Level Potency Enhancement in Enzyme Inhibition

The 3-methanesulfonylphenyl motif introduces a strong electron-withdrawing sulfonyl group absent in the unsubstituted phenyl analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 865287-35-0). In a class-level study of N-substituted sulfonyl amides bearing the 1,3,4-oxadiazol motif, compounds with sulfonyl-substituted phenyl rings demonstrated potent inhibition of acetylcholinesterase (AChE) with KI values ranging from 23.11 to 52.49 nM, human carbonic anhydrase I (hCA I) with KI values of 18.66–59.62 nM, and hCA II with KI values of 9.33–120.80 nM [1]. The sulfonyl moiety contributes to binding through hydrogen bond interactions with active-site residues, as confirmed by molecular docking studies [1]. The unsubstituted phenyl analog lacks this H-bond acceptor capacity, which is expected to reduce target engagement.

Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase

Furan-2-Carboxamide vs. Alternative Amide Capping Groups: Metabolic Stability Implications

The furan-2-carboxamide capping group on the oxadiazole 2-amino position differentiates this compound from analogs bearing benzamide, cyclopentanecarboxamide, or other amide caps. Related furan-2-carboxamide derivatives evaluated by Merck Research Laboratories as IRAK4 inhibitors demonstrated that the furan ring contributes to balanced cell-free potency (IC50 values ranging from 5.4 to 130 nM) while maintaining cellular activity [1]. The furan oxygen provides polarity that modulates logP and aqueous solubility compared to phenyl-based amides. In the context of the 1,3,4-oxadiazole scaffold, the oxadiazole ring itself confers metabolic stability by resisting hydrolytic cleavage, a property not shared by amide-linked analogs lacking the heterocyclic bridge [2]. The combination of the metabolically stable oxadiazole linker with the polarity-modulating furan carboxamide creates a pharmacophore distinct from simpler amide derivatives.

Metabolic Stability Drug Metabolism Oxadiazole Bioisosteres

3-Methanesulfonylphenyl vs. 2,5-Dichlorophenyl Analog: Electronic and Steric Property Divergence

A structurally related analog, N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (SMR000808456, CID 7244019), replaces the 3-methanesulfonyl group with a 2,5-dichloro substitution pattern. This analog was tested against GSK-3β and showed an EC50 > 300,000 nM, indicating negligible inhibitory activity [1]. The 3-methanesulfonyl group introduces a strong electron-withdrawing sulfonyl moiety (Hammett σmeta for SO2CH3 ≈ +0.60) compared to chloro substituents (σmeta for Cl ≈ +0.37), creating a different electronic environment on the phenyl ring [2]. Additionally, the sulfonyl group contributes calculated polar surface area (+17 Ų per sulfonyl oxygen acceptor) and alters the cLogP compared to the dichloro analog, directly affecting solubility and permeability profiles.

Physicochemical Property Comparison Enzyme Selectivity Drug-Likeness

Optimal Research and Industrial Application Scenarios for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (CAS 886928-77-4)


Kinase Inhibitor Fragment-Based Drug Discovery Requiring Methanesulfonyl H-Bond Anchor

The 3-methanesulfonylphenyl group in this compound provides dual hydrogen bond acceptor capacity (two sulfonyl oxygens) with a specific meta-substitution geometry, making it suitable as a hinge-binding fragment in kinase inhibitor programs. GSK-3β co-crystal structures of related 1,3,4-oxadiazole inhibitors (PDB: 3F7Z, 3F88) establish that oxadiazole-2-carboxamides can engage the kinase hinge region via the oxadiazole nitrogen and carboxamide NH [5]. The methanesulfonyl group offers an additional anchor point for interactions with the catalytic lysine or solvent-exposed residues. In contrast, the 2,5-dichlorophenyl analog SMR000808456 shows negligible GSK-3β inhibition (EC50 > 300 µM), confirming the functional importance of the sulfonyl pharmacophore [6].

Acetylcholinesterase and Carbonic Anhydrase Multi-Target Inhibitor Screening

Class-level evidence from Güleç et al. (2022) demonstrates that N-substituted sulfonyl amides bearing the 1,3,4-oxadiazol motif achieve potent dual inhibition of AChE (KI = 23–52 nM) and hCA isoforms (KI = 19–60 nM for hCA I, 9–121 nM for hCA II), with favorable in silico ADME-Tox profiles and predicted brain penetration [5]. The target compound, bearing both the 1,3,4-oxadiazole core and a methanesulfonyl-substituted phenyl ring, is structurally positioned within this active chemotype space. Procurement for multi-target Alzheimer's disease or glaucoma programs is supported by the compound's alignment with this validated pharmacophore [5].

Agricultural Fungicide Discovery Leveraging Furan-Oxadiazole Scaffold

The patent CN113185504B specifically claims furan-linked 1,3,4-oxadiazole carboxamide compounds as agricultural fungicides with novel molecular structures not previously reported for this application [5]. The target compound falls within the general structural scope of this patent class. Its 3-methanesulfonylphenyl substituent provides enhanced polarity (higher TPSA) compared to simple aryl analogs, potentially improving phloem mobility and cuticular penetration in planta. Researchers developing crop protection agents should consider this compound as part of a focused library screen for antifungal activity, particularly against fungal pathogens where oxadiazole-containing fungicides (e.g., oxadixyl) have shown precedent efficacy [5].

Selectivity Profiling Against FGFR Kinase Panel

BindingDB records indicate that structurally related oxadiazole-carboxamide compounds have been profiled against FGFR family kinases, including FGFR4, where an IC50 of 43 nM was reported for a compound in this chemical series using a caliper mobility shift assay with recombinant His-tagged human FGFR4 (781–1338 residues) expressed in insect cells [5]. While this specific IC50 value cannot be definitively assigned to CAS 886928-77-4 without confirmatory data, the chemical similarity suggests potential FGFR inhibitory activity. The 3-methanesulfonyl substituent may confer selectivity differences compared to the 4-substituted positional isomer, as para vs. meta substitution in kinase inhibitors is known to differentially affect selectivity pocket occupancy [6].

Quote Request

Request a Quote for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.